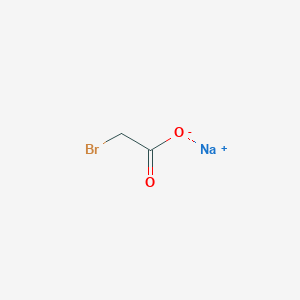
臭化酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium bromoacetate is an organic compound with the chemical formula CH₂BrCOONa. It is a white crystalline solid that is highly soluble in water and has a pungent odor. This compound is an organometallic salt and is often used as a bromination reagent in organic synthesis to introduce halogen atoms into molecular structures .
科学的研究の応用
Sodium bromoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a bromination reagent to introduce bromine atoms into organic molecules.
Agrochemical Industry: Utilized in the synthesis of various agrochemicals.
Pharmaceutical Industry: Employed in the preparation of pharmaceutical intermediates and active ingredients.
Dyestuff Industry: Used in the synthesis of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions: Sodium bromoacetate is typically prepared by reacting sodium acetate with hydrogen bromide. The reaction proceeds as follows: [ \text{CH₃COONa} + \text{HBr} \rightarrow \text{CH₂BrCOONa} + \text{H₂O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of sodium acetate to sodium bromoacetate .
Industrial Production Methods: In industrial settings, sodium bromoacetate can be produced by the bromination of acetic acid using bromine in the presence of acetic anhydride and pyridine. The reaction mixture is heated to boiling, and bromine is added gradually until the reaction is complete. The resulting bromoacetic acid is then neutralized with sodium hydroxide to form sodium bromoacetate .
化学反応の分析
Types of Reactions: Sodium bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in sodium bromoacetate can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted acetic acid derivatives.
Hydrolysis: Sodium bromoacetate can be hydrolyzed to produce bromide and sodium acetate.
Oxidation and Reduction: While sodium bromoacetate itself is not typically involved in oxidation-reduction reactions, it can participate in reactions where it acts as a source of bromine or acetate ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Hydrolysis: This reaction occurs readily in the presence of water.
Oxidation and Reduction: Specific conditions depend on the nature of the reaction and the desired products.
Major Products:
Nucleophilic Substitution: Substituted acetic acid derivatives.
Hydrolysis: Bromide and sodium acetate.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
作用機序
The mechanism of action of sodium bromoacetate involves its ability to act as a bromination reagent. The bromine atom in sodium bromoacetate is highly reactive and can readily participate in nucleophilic substitution reactions. This reactivity allows sodium bromoacetate to introduce bromine atoms into organic molecules, thereby modifying their chemical properties .
類似化合物との比較
Sodium chloroacetate (CH₂ClCOONa): Similar to sodium bromoacetate but contains a chlorine atom instead of a bromine atom.
Sodium iodoacetate (CH₂ICOOna): Contains an iodine atom instead of a bromine atom.
Comparison:
Reactivity: Sodium bromoacetate is more reactive than sodium chloroacetate due to the higher reactivity of the bromine atom compared to chlorine. Sodium iodoacetate is even more reactive than sodium bromoacetate due to the larger size and lower bond dissociation energy of the iodine atom.
Applications: While all three compounds are used as halogenation reagents, sodium bromoacetate is preferred in situations where moderate reactivity is desired. .
特性
CAS番号 |
1068-52-6 |
|---|---|
分子式 |
C2H3BrNaO2 |
分子量 |
161.94 g/mol |
IUPAC名 |
sodium;2-bromoacetate |
InChI |
InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |
InChIキー |
QKRAOTCLMXZGQF-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])Br.[Na+] |
異性体SMILES |
C(C(=O)[O-])Br.[Na+] |
正規SMILES |
C(C(=O)O)Br.[Na] |
Key on ui other cas no. |
1068-52-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















